molecular formula C19H20FN3O2 B4404367 N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide

N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide

Cat. No. B4404367
M. Wt: 341.4 g/mol
InChI Key: VSYOLTORXSADAB-UHFFFAOYSA-N
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Description

N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide, also known as ABT-888, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which are a group of drugs that have shown promising results in the treatment of various types of cancer.

Mechanism of Action

N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage in cells. By inhibiting PARP, this compound prevents the repair of DNA damage caused by chemotherapy drugs, leading to increased cell death in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of PARP activity, increased DNA damage in cancer cells, and enhanced cell death. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide in lab experiments is its ability to enhance the effectiveness of chemotherapy drugs, leading to increased cell death in cancer cells. However, one of the limitations of this compound is its potential to cause drug resistance in cancer cells over time, which may limit its long-term effectiveness.

Future Directions

There are several potential future directions for research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide, including the development of new combination therapies with other chemotherapy drugs, the investigation of its potential use in other types of cancer, and the development of new formulations and delivery methods to improve its effectiveness and reduce toxicity. Additionally, research on the mechanisms of drug resistance in cancer cells may help to identify new strategies for overcoming this limitation.

Scientific Research Applications

N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide has been extensively studied for its potential use in cancer treatment, particularly in combination with other chemotherapy drugs. It has been shown to enhance the effectiveness of chemotherapy by inhibiting the repair of DNA damage in cancer cells, leading to increased cell death.

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14(24)22-9-11-23(12-10-22)18-8-3-2-7-17(18)21-19(25)15-5-4-6-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYOLTORXSADAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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